N-[4-(phenoxymethyl)-1,3-thiazol-2-yl]-1-adamantanecarboxamide
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Overview
Description
N-[4-(phenoxymethyl)-1,3-thiazol-2-yl]-1-adamantanecarboxamide is a complex organic compound that combines a thiazole ring with an adamantane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(phenoxymethyl)-1,3-thiazol-2-yl]-1-adamantanecarboxamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Attachment of the Phenoxymethyl Group: The phenoxymethyl group can be introduced through a nucleophilic substitution reaction, where a phenol derivative reacts with a halomethylthiazole.
Formation of the Adamantanecarboxamide: The adamantane moiety is introduced through an amide bond formation, typically using adamantanecarboxylic acid and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to multi-kilogram batches.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiazole ring can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to sulfoxides or sulfones.
Reduction: Reduction of the thiazole ring can be achieved using agents like lithium aluminum hydride, resulting in the formation of dihydrothiazoles.
Substitution: The phenoxymethyl group can participate in nucleophilic substitution reactions, where the phenol moiety can be replaced by other nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrothiazoles.
Substitution: Various substituted thiazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-[4-(phenoxymethyl)-1,3-thiazol-2-yl]-1-adamantanecarboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The thiazole ring is known for its biological activity, and the adamantane structure can enhance the compound’s stability and bioavailability.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Compounds containing thiazole rings have shown promise in treating various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of N-[4-(phenoxymethyl)-1,3-thiazol-2-yl]-1-adamantanecarboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The adamantane structure can enhance the compound’s ability to cross cell membranes, increasing its effectiveness
Properties
Molecular Formula |
C21H24N2O2S |
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Molecular Weight |
368.5g/mol |
IUPAC Name |
N-[4-(phenoxymethyl)-1,3-thiazol-2-yl]adamantane-1-carboxamide |
InChI |
InChI=1S/C21H24N2O2S/c24-19(21-9-14-6-15(10-21)8-16(7-14)11-21)23-20-22-17(13-26-20)12-25-18-4-2-1-3-5-18/h1-5,13-16H,6-12H2,(H,22,23,24) |
InChI Key |
QRAASQPZCBBCKR-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=NC(=CS4)COC5=CC=CC=C5 |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=NC(=CS4)COC5=CC=CC=C5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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